molecular formula C18H15NO2 B11579622 2-[(E)-2-(2-hydroxy-3-methylphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(2-hydroxy-3-methylphenyl)ethenyl]quinolin-8-ol

Katalognummer: B11579622
Molekulargewicht: 277.3 g/mol
InChI-Schlüssel: ATHPZKYAVTVUEW-PKNBQFBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1E)-2-(2-HYDROXY-3-METHYLPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2-HYDROXY-3-METHYLPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3-methylbenzaldehyde with 8-hydroxyquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1E)-2-(2-HYDROXY-3-METHYLPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, hydroquinones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[(1E)-2-(2-HYDROXY-3-METHYLPHENYL)ETHENYL]QUINOLIN-8-OL has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: The compound is used in the development of dyes, pigments, and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2-[(1E)-2-(2-HYDROXY-3-METHYLPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which is crucial for its biological activity. It can also interact with enzymes and proteins, inhibiting their function and leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Hydroxyquinoline
  • 4-Hydroxyquinoline
  • 8-Hydroxyquinoline

Uniqueness

2-[(1E)-2-(2-HYDROXY-3-METHYLPHENYL)ETHENYL]QUINOLIN-8-OL is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C18H15NO2

Molekulargewicht

277.3 g/mol

IUPAC-Name

2-[(E)-2-(2-hydroxy-3-methylphenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C18H15NO2/c1-12-4-2-6-14(18(12)21)9-11-15-10-8-13-5-3-7-16(20)17(13)19-15/h2-11,20-21H,1H3/b11-9+

InChI-Schlüssel

ATHPZKYAVTVUEW-PKNBQFBNSA-N

Isomerische SMILES

CC1=C(C(=CC=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)O

Kanonische SMILES

CC1=C(C(=CC=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.